molecular formula C7H13NO2Si B3347331 2,5-Pyrrolidinedione, 1-(trimethylsilyl)- CAS No. 13247-98-8

2,5-Pyrrolidinedione, 1-(trimethylsilyl)-

Cat. No. B3347331
CAS RN: 13247-98-8
M. Wt: 171.27 g/mol
InChI Key: YUWVMABNHZEMGO-UHFFFAOYSA-N
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Patent
US04282145

Procedure details

To 400 g (4 moles) of succinimide and 900 ml of triethylamine in 2700 ml of toluene 780 ml of trimethylchlorosilane were added in two hours with vigorous stirring. After refluxing and stirring for an additional hour the mixture was allowed to cool to room temperature. The precipitate was filtered off, washed with 1 l of toluene and 1 l of light petrol (40°-60° C.) and the combined filtrate and washings concentrated to about 700 ml. N-trimethylsilylsuccinimide was isolated by distillation at diminished pressure. The yield was 573 g (3.35 moles) or 83.5%; boiling point 62° C./0.3 mm Hg.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH2:3][CH2:2]1.C(N(CC)CC)C.[CH3:15][Si:16]([CH3:19])([CH3:18])Cl>C1(C)C=CC=CC=1>[CH3:15][Si:16]([CH3:19])([CH3:18])[N:5]1[C:4](=[O:6])[CH2:3][CH2:2][C:1]1=[O:7]

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Name
Quantity
900 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
2700 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for an additional hour the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with 1 l of toluene and 1 l of light petrol (40°-60° C.)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate and washings concentrated to about 700 ml

Outcomes

Product
Name
Type
product
Smiles
C[Si](N1C(CCC1=O)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.